

using "Antibacterial agent 135" in bacterial cell culture

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Compound of Interest

Compound Name: Antibacterial agent 135

Cat. No.: B12383833 Get Quote

Application Notes and Protocols: Antibacterial Agent 135

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Product Description

Antibacterial Agent 135 is a novel synthetic compound with demonstrated inhibitory activity against a range of pathogenic bacteria.[1] These application notes provide an overview of its general characteristics, a proposed mechanism of action, and standardized protocols for its use in bacterial cell culture for research purposes.

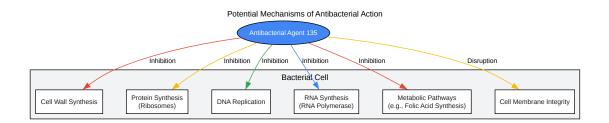
Chemical Structure: CN1N=CC2=C1--INVALID-LINK--N3C[C@H]2N(OS(=O)(O)=O)C3=O[1]

Mechanism of Action

While the precise mechanism of action for **Antibacterial Agent 135** is still under investigation, preliminary data suggests that it may interfere with essential bacterial cellular processes. Common mechanisms of antibacterial action include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or disruption of membrane function.[2] [3][4][5][6] Further research is required to elucidate the specific molecular targets of **Antibacterial Agent 135**.



A generalized diagram illustrating potential antibacterial mechanisms of action is provided below.



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Caption: Potential bacterial targets for Antibacterial Agent 135.

Applications

- In vitro susceptibility testing: Determination of the minimum inhibitory concentration (MIC) against a panel of bacterial strains.
- Mechanism of action studies: Elucidation of the specific cellular pathways affected by the agent.
- Synergy studies: Investigation of combined effects with other known antibiotics.

Quality Control

The antibacterial activity of each lot of **Antibacterial Agent 135** is tested against standard reference strains of bacteria.



Antibacterial Spectrum

Initial screenings have indicated that **Antibacterial Agent 135** exhibits inhibitory activity against several Gram-negative bacteria. However, the reported Minimum Inhibitory Concentration (MIC) is greater than 64 µg/mL for Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae, suggesting modest potency against these strains under the tested conditions.[1]

Table 1: Illustrative Antibacterial Activity of Antibacterial Agent 135

Bacterial Strain	Gram Stain	MIC (μg/mL)
Pseudomonas aeruginosa	Negative	>64[1]
Acinetobacter baumannii	Negative	>64[1]
Escherichia coli	Negative	>64[1]
Klebsiella pneumoniae	Negative	>64[1]
Staphylococcus aureus	Positive	Not Determined
Enterococcus faecalis	Positive	Not Determined

Note: The data presented in this table is based on limited available information and should be supplemented with independent testing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the MIC of **Antibacterial Agent 135** against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9]

Materials:

Antibacterial Agent 135



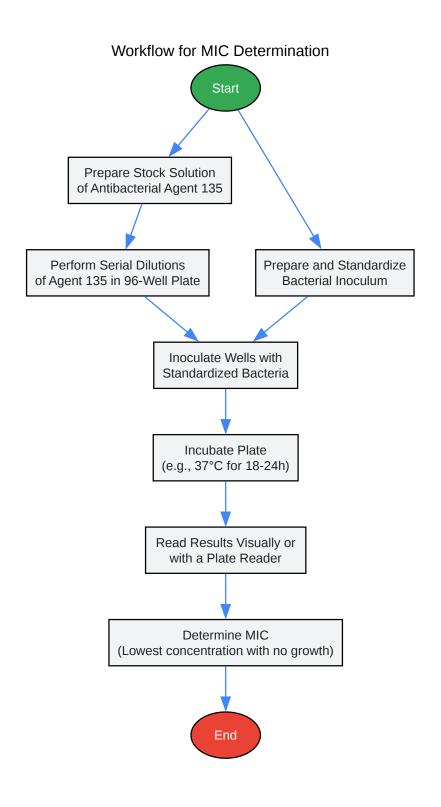




- Sterile 96-well microtiter plates
- Bacterial strain of interest
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[10]
- Sterile pipette tips and pipettors
- Incubator
- Spectrophotometer (for inoculum standardization)

Workflow for MIC Determination:





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Caption: Experimental workflow for MIC determination.



Procedure:

- Preparation of Antibacterial Agent Stock Solution:
 - Prepare a stock solution of Antibacterial Agent 135 in a suitable solvent (e.g., DMSO).
 The concentration of this stock solution should be at least 10 times the highest concentration to be tested.
- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
 - Inoculate the colonies into a sterile broth medium and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
 - Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
- Broth Microdilution Assay:
 - Add 100 μL of sterile broth to all wells of a 96-well microtiter plate.
 - Add a specific volume of the Antibacterial Agent 135 stock solution to the first well to achieve the highest desired concentration, and mix well.
 - Perform a 2-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the plate. Discard 100 μL from the last well in the dilution series.
 - The last two wells should serve as controls: one for sterility (broth only) and one for growth (broth and inoculum, no agent).
 - Add 100 μL of the diluted bacterial inoculum to each well (except the sterility control).
- Incubation:



- Cover the plate and incubate at 37°C for 18-24 hours.
- · Reading Results:
 - Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.
 - Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm (OD600).

Protocol 2: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

- Antibacterial Agent 135
- Bacterial strain of interest
- · Appropriate sterile broth medium
- Sterile culture tubes or flasks
- Sterile agar plates
- Incubator with shaking capabilities
- Spectrophotometer

Procedure:

- Prepare Bacterial Inoculum:
 - Prepare a standardized bacterial inoculum as described in the MIC protocol.
- Set up Cultures:



- Prepare culture tubes or flasks containing sterile broth with Antibacterial Agent 135 at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
- Include a growth control tube with no antibacterial agent.
- Inoculation and Incubation:
 - \circ Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10 $^{\circ}$ 5 CFU/mL.
 - Incubate all tubes at 37°C with shaking.
- Sampling and Plating:
 - At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture tube.
 - Perform serial dilutions of the collected aliquots in sterile saline or broth.
 - Plate the dilutions onto sterile agar plates.
- Colony Counting:
 - Incubate the plates at 37°C for 18-24 hours.
 - Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
- Data Analysis:
 - Plot the log10 CFU/mL versus time for each concentration of the antibacterial agent. A
 bactericidal agent will show a significant reduction in CFU/mL over time, while a
 bacteriostatic agent will inhibit further growth without a significant reduction in viable cell
 count.[9]

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